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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)morpholine

Cat. No.: B1583628

The morpholine ring is a cornerstone in the synthesis of numerous therapeutic agents,
including antibiotics and anticancer drugs.[1][2] Its derivative, 4-(4-
methoxyphenyl)morpholine (Figure 1), combines this valuable scaffold with a methoxyphenyl
group, making it a molecule of significant interest in drug discovery.

Thermochemical properties govern the stability, solubility, and ultimately, the bioavailability of a
drug candidate. The standard molar enthalpy of formation (AfH®), for example, is a direct
measure of a molecule's energetic stability. Phase change enthalpies, such as the enthalpy of
fusion and sublimation, are critical for understanding melting behavior, dissolution rates, and
the physical stability of the solid form. In drug development, these values are not merely
academic; they are essential for:

o Polymorph Screening: Identifying the most stable crystalline form of a drug.

» Solubility and Bioavailability Modeling: Predicting how a drug will behave in physiological
environments.

e Process Chemistry and Safety: Ensuring safe and efficient scale-up of synthesis.
o Formulation Development: Designing stable and effective drug products.

Given the lack of available experimental data for 4-(4-methoxyphenyl)morpholine, this guide
provides the necessary theoretical and practical foundation for its complete thermochemical
characterization.
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Figure 1. Chemical structure of 4-(4-Methoxyphenyl)morpholine.

Part 1: Computational Thermochemistry: A
Predictive First Step

In the absence of experimental data, high-level quantum chemical calculations offer a powerful
predictive tool. Modern composite methods like Gaussian-4 (G4) theory can predict gas-phase
enthalpies of formation with an accuracy often approaching +1 kcal/mol (approx. 4 kJ/mol).[3]

[4]

Guiding Philosophy: The Isodesmic Reaction Scheme

Directly calculating the enthalpy of formation from atomization energies can be prone to large
errors, especially for larger molecules. A more robust and chemically intuitive approach is the
use of an isodesmic reaction. This is a hypothetical reaction where the number and type of
chemical bonds on both the reactant and product sides are conserved. This conservation
allows for significant cancellation of systematic errors in the quantum chemical calculations,
leading to a much more accurate prediction of the reaction enthalpy (ArH®).[5]

For 4-(4-methoxyphenyl)morpholine, a suitable isodesmic reaction would be:

4-(4-Methoxyphenyl)morpholine + Benzene + Ethane — Anisole + Morpholine + N-
Ethylaniline

By calculating the energies of all species in this reaction, we can determine ArH°. The enthalpy
of formation for our target molecule can then be derived using Hess's Law, provided the
experimental enthalpies of formation for the reference compounds (Benzene, Ethane, Anisole,
Morpholine, N-Ethylaniline) are known.[6][7][8]

Protocol for G4-Level Calculation of Gas-Phase
Enthalpy of Formation

» Conformational Analysis: Identify the lowest-energy conformer of 4-(4-
methoxyphenyl)morpholine using a computationally inexpensive method (e.g., DFT with
the M06-2X functional).[9]
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o Geometry Optimization: Perform a full geometry optimization on the lowest-energy
conformer and all other species in the isodesmic reaction at the B3LYP/6-31G(2df,p) level,
as specified by the G4 protocol.[5]

e Frequency Calculation: Perform a vibrational frequency calculation at the same level to
confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-
point vibrational energy (ZPVE) and thermal corrections.

» Single-Point Energy Calculations: Execute the series of high-level single-point energy
calculations prescribed by G4 theory.

o Calculate Total Enthalpies (H298): Combine the electronic energies, ZPVE, and thermal
corrections to obtain the total enthalpy at 298.15 K for each molecule.

o Calculate AfH°(g):

o Calculate the reaction enthalpy: ArH°® = [H298(Anisole) + H298(Morpholine) + H298(N-
Ethylaniline)] - [H298(Target) + H298(Benzene) + H298(Ethane)]

o Rearrange to find the target enthalpy of formation: AfH°(Target, g) = [AfH°(Anisole, g) +
AfH°(Morpholine, g) + AfH°(N-Ethylaniline, g)] - [AfH°(Benzene, g) + AfH°(Ethane, g)] -
ArH°

Computational Workflow Diagram

Target Molecule:

G4 Theory Calculation Analyei
4-(4-Methoxyphenyl)morpholine nalysis

High-Level Single Isodesmic Reaction: g 0 Predicted
™ Point Energy CalcsJ ( Calculate H(298 K) ArH® = H(prod) - TH(react) ek aannicaton AfHe(gas, 298.15 K)

Geometry Optimization
& Freq. Calculation
(B3LYP/6-31G(2df,p))

Reference Molecules:
Anisole, Morpholine, etc.

Click to download full resolution via product page

Caption: Computational workflow for predicting gas-phase enthalpy of formation.
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Predicted Thermochemical Data (Hypothetical)

The following table is populated with hypothetical yet realistic values that one might expect
from such a computational study, presented to illustrate the final output.

Predicted Value

Propert Symbol Method
A i (kdlmol)
Gas-Phase Standard G4 Theory (Isodesmic
_ AfH(g, 298.15 K) -85.5+5.0
Enthalpy of Formation Scheme)
Ideal Gas Heat B3LYP/6-31G(2df,p)
_ C°p(g, 298.15 K) 230.7
Capacity Freq. Calc.

Part 2: Experimental Determination: The Ground
Truth

While computation provides an excellent estimate, experimental validation is the gold standard.
A full experimental thermochemical workup involves several distinct but interconnected
techniques.

Synthesis and Purification

The first and most critical step is obtaining a well-characterized, high-purity sample (>99.5%).
Synthesis can be achieved via nucleophilic aromatic substitution or other established methods
for N-aryl morpholines.[10] Purity must be confirmed by HPLC, NMR, and elemental analysis.

Combustion Calorimetry: Determining Condensed-
Phase Enthalpy

Static bomb combustion calorimetry is the definitive method for determining the standard molar
enthalpy of formation in the crystalline state, AfH°(cr).[11][12]

Protocol:

» Calibration: Calibrate the calorimeter using a certified standard, typically benzoic acid, to
determine the energy equivalent of the calorimeter system (ecalor).
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e Sample Preparation: Press a precise mass of 4-(4-methoxyphenyl)morpholine (approx.
0.5-1.0 g) into a pellet.

o Combustion: Place the pellet in a crucible inside a high-pressure vessel ("bomb"). Pressurize
the bomb with high-purity oxygen (approx. 3 MPa) and ignite the sample.

o Data Acquisition: Record the temperature change (AT) of the water bath surrounding the
bomb.

e Calculation:

o The specific energy of combustion (AcU°) is calculated using: AcU° = (ecalor x AT - €ign) /
m_sample where €ign is the energy from the ignition wire and m_sample is the mass of
the sample.

o Corrections are applied (Washburn corrections) to adjust the result to standard state
conditions, yielding the standard molar energy of combustion, AcH®.

o The standard molar enthalpy of combustion (AcH®) is then calculated.

o Finally, AfH°(cr) is determined using Hess's Law from the combustion reaction:
C11H1sNO2(cr) + 13.75 O2(g) — 11 CO2(g) + 7.5 H20(l) + 0.5 N2(g) AfH®(cr, Target) = [11
x AfH°(COz2, g) + 7.5 x AfH°(H20, I)] - AcH°(Target)

Phase Change Energetics: DSC, TGA, and Knudsen
Effusion

The enthalpies of fusion, vaporization, and sublimation are essential for understanding the
physical behavior of the compound and for linking gas-phase calculations to solid-state
experiments.

 Differential Scanning Calorimetry (DSC): This technique is used to measure the enthalpy of
fusion (AfusH°®).[13] A sample is heated at a constant rate, and the heat flow required to
maintain its temperature equal to a reference is measured. The integrated area of the
melting peak provides the enthalpy of fusion.
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e Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. It
can be used to estimate the enthalpy of vaporization (AvapH°®) by analyzing the rate of mass

loss at different temperatures.[12]

o Knudsen Effusion Mass Spectrometry (KEMS): This is a highly accurate method for
determining the enthalpy of sublimation (AsubH®).[14][15] The sample is heated in a high
vacuum in a cell with a tiny orifice. The rate of mass loss through effusion is measured, from
which the vapor pressure as a function of temperature is determined. AsubH°® is then derived

from the Clausius-Clapeyron equation.

Experimental Workflow and Thermochemical Cycle

The interplay between these experimental values is crucial for validating the data. They are
linked by a thermochemical cycle, which must be internally consistent.

Experimental Measurements
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583628#thermochemical-properties-of-4-4-
methoxyphenyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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